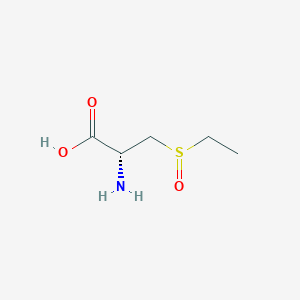

Ethiin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

17795-08-3 |

|---|---|

Fórmula molecular |

C5H11NO3S |

Peso molecular |

165.21 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-ethylsulfinylpropanoic acid |

InChI |

InChI=1S/C5H11NO3S/c1-2-10(9)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 |

Clave InChI |

CSZTZFUEOCFFJH-YGVKFDHGSA-N |

SMILES |

CCS(=O)CC(C(=O)O)N |

SMILES isomérico |

CCS(=O)C[C@@H](C(=O)O)N |

SMILES canónico |

CCS(=O)CC(C(=O)[O-])[NH3+] |

melting_point |

157-159°C |

Descripción física |

Solid |

Sinónimos |

ethiin S-ethylcysteine sulfoxide |

Origen del producto |

United States |

Historical Trajectories and Seminal Contributions in Ethyne Chemistry

Early Discoveries and Nomenclature of Acetylene (B1199291)

The initial discovery of ethyne (B1235809) is attributed to Edmund Davy in 1836. adamsgas.co.ukwikipedia.orgnewworldencyclopedia.org He identified it as a "new carburet of hydrogen" during experiments aimed at isolating potassium metal. wikipedia.orgnewworldencyclopedia.org This involved heating potassium carbonate with carbon at high temperatures, producing potassium carbide (K₂C₂) which, upon reaction with water, released the novel gas. wikipedia.org

Ethyne was later rediscovered in 1860 by the French chemist Marcellin Berthelot, who is credited with coining the name "acétylène". adamsgas.co.ukwikipedia.orgnewworldencyclopedia.org Berthelot's early work also involved synthesizing the gas by passing vapors of organic compounds through a red-hot tube and by sparking electricity through mixtures of cyanogen (B1215507) and hydrogen gases. adamsgas.co.ukwikipedia.org He was also able to form acetylene directly by passing hydrogen between the poles of a carbon arc. adamsgas.co.ukwikipedia.orgnewworldencyclopedia.org

The nomenclature of ethyne follows the IUPAC system, where the suffix "-yne" indicates the presence of a carbon-carbon triple bond. wikipedia.orglibretexts.orglearnchem.net While ethyne is the systematic name, acetylene remains widely used, particularly in industrial contexts. wikipedia.orglibretexts.orglearnchem.net

Pioneering Investigations in Acetylene Chemical Transformations

Early investigations into the chemical transformations of acetylene revealed its high reactivity due to the presence of the triple bond. acs.org Marcelin Berthelot's work in 1866 included the polymerization of acetylene. researchgate.netethernet.edu.et These initial efforts in polymerization were continued by other scientists, leading to the production of a polymeric material termed "cuprene" by Paul Sabatier in 1900. researchgate.netethernet.edu.et

A significant advancement in acetylene chemistry came with the work of J. Walter Reppe at BASF, beginning in the 1920s. basf.comacs.orgosti.gov Reppe's pioneering research focused on safely handling acetylene at higher pressures (up to 200 atmospheres), which was previously considered highly dangerous due to its volatility and explosive properties at elevated pressures. basf.comacs.orgosti.gov This work laid the foundation for "Reppe chemistry," opening up a vast new field of reactions. basf.comacs.org Between 1934 and 1938, Reppe conducted research on four fundamental reaction types: vinylation, ethynylation, cyclization, and carbonylation. basf.comosti.gov These reactions enabled the synthesis of a wide variety of chemical compounds, contributing significantly to the production of materials like plastics, solvents, and synthetic rubber. basf.comacs.org

Examples of early acetylene reactions include:

Addition of hydrogen halides (hydrohalogenation) to form vinyl derivatives. allen.in For instance, the reaction of acetylene with HCl in the presence of a catalyst yields vinyl chloride (C₂H₃Cl). allen.in

Reaction with halogens (halogenation) to form haloalkenes or dihaloalkanes. allen.in

Hydration, which historically was catalyzed by mercury salts and produced acetaldehyde (B116499) (C₂H₄O). wikipedia.org

Reaction with formaldehyde (B43269) to form 1,4-butanediol. allen.in

The polymerization of acetylene to produce polyacetylene, and the discovery in the 1970s that doped polyacetylene could be electrically conductive, was a significant development, leading to the 2000 Nobel Prize in Chemistry awarded to Hideki Shirakawa, Alan MacDiarmid, and Alan Heeger for their work on conductive polymers. researchgate.netethernet.edu.etamazon.com

Evolution of Sustainable Ethyne Production Methodologies: Academic Perspectives

Historically, the primary method for producing acetylene on a commercial scale involved the hydrolysis of calcium carbide (CaC₂). wikipedia.orgnewworldencyclopedia.orgacs.orgfirstsuperspeedway.com This reaction, discovered by Friedrich Wöhler in 1862, became commercially viable after Thomas Willson developed a method for producing calcium carbide in large quantities in 1892. wikipedia.orgnewworldencyclopedia.orgacs.orgfirstsuperspeedway.com Calcium carbide production requires high temperatures, typically around 2000 °C, usually in an electric arc furnace, from calcium oxide and carbon (coke). wikipedia.orgnewworldencyclopedia.org

The reaction is: CaC₂ + 2 H₂O → C₂H₂ + Ca(OH)₂ wikipedia.org

While this method was dominant for many years, particularly in regions with strong coal-based chemical industries, its reliance on energy-intensive calcium carbide production and fossil fuels has driven the search for more sustainable alternatives. doshisha.ac.jpwikipedia.orgdoshisha.ac.jp

Academic research has explored various routes for more sustainable ethyne production. One approach involves the partial combustion or cracking of hydrocarbons, such as methane. adamsgas.co.uknewworldencyclopedia.orgosti.gov This method, developed in the 1930s and 1950s, involves high temperatures (around 1150 °C for acetylene) and offers an alternative to the calcium carbide route. osti.govbritannica.com

More recently, academic efforts have focused on utilizing carbon dioxide (CO₂) as a feedstock for acetylene synthesis, aligning with the goals of carbon recycling and reducing reliance on fossil fuels. doshisha.ac.jpdoshisha.ac.jp Japanese researchers have proposed an electrochemical process using high-temperature molten salts to produce calcium carbide from CO₂, which then reacts with water to yield acetylene. doshisha.ac.jpdoshisha.ac.jp This method has shown high current efficiency and produces calcium carbide free of sulfur and phosphorus impurities often found in the traditional method. doshisha.ac.jp

Another area of academic research involves the development of new catalytic processes for acetylene transformations that are more sustainable. This includes exploring catalysts based on non-noble metals and utilizing renewable energy sources like sunlight for reactions such as the conversion of acetylene to ethylene (B1197577). unipd.itukri.org Research teams are developing photocatalytic methods using cobalt-based catalysts for the selective semi-hydrogenation of acetylene to polymer-grade ethylene, demonstrating high selectivity and complete conversion under mild conditions using light as the energy source. unipd.it

Here is a summary of historical production methods:

| Production Method | Key Reactants | Discovery/Development Period | Notes |

| Calcium Carbide Hydrolysis | Calcium Carbide, Water | Discovered 1862, Commercialized 1892 wikipedia.orgnewworldencyclopedia.orgacs.orgfirstsuperspeedway.com | Energy-intensive calcium carbide production, historically significant. wikipedia.orgnewworldencyclopedia.org |

| Hydrocarbon Cracking/Partial Combustion | Methane, Other Hydrocarbons, Oxygen | Developed 1930s-1950s osti.gov | High-temperature process. osti.govbritannica.com |

| Electrochemical (from CO₂) | Carbon Dioxide, Water, Metal Ions | Recent academic research doshisha.ac.jpdoshisha.ac.jp | Sustainable approach, utilizes CO₂ feedstock. doshisha.ac.jpdoshisha.ac.jp |

Advanced Synthetic Methodologies for Ethyne and Its Derivatives

Novel Catalytic and Non-Catalytic Routes to Ethyne (B1235809) Production

The traditional synthesis of ethyne has often been associated with high energy consumption and environmental concerns. Consequently, significant research has been directed towards developing novel catalytic and non-catalytic methods for its production, emphasizing sustainability and efficiency.

Green chemistry principles are increasingly being integrated into the synthesis of fundamental chemical building blocks like ethyne. These approaches aim to minimize waste, reduce energy usage, and utilize renewable feedstocks. A notable strategy involves the electrochemical conversion of carbon dioxide (CO2), a potent greenhouse gas, into valuable chemical products, including ethyne. This method not inly provides a sustainable pathway to ethyne but also contributes to carbon capture and utilization efforts.

Recent studies have demonstrated the feasibility of producing ethyne from CO2 through electrochemical processes in molten salts. researchgate.net This innovative approach circumvents the reliance on fossil fuels, which are the primary feedstocks in conventional methods like the calcium carbide process and thermal cracking. researchgate.net The electrochemical method can achieve high current efficiency, making it a promising avenue for a sustainable acetylene-based chemical industry. researchgate.net

Another green approach focuses on the utilization of biomass. For instance, biochar can be efficiently converted to ethyne through an electrolytic synthesis of solid calcium carbide in molten salts. mdpi.com This process boasts high carbon efficiency and avoids the formation of hazardous byproducts often associated with traditional methods. mdpi.com

The development of novel catalysts is also a cornerstone of greener ethyne synthesis. These catalysts are designed to improve reaction efficiency, reduce energy requirements, and enable the use of more environmentally friendly reactants. chemicalbook.com The overarching goal is to create synthetic pathways that are not only economically viable but also aligned with the principles of sustainable development.

Electrochemical methods are at the forefront of sustainable ethyne production, primarily through the generation of calcium carbide as an intermediate. Traditional thermal methods for producing calcium carbide are energy-intensive, requiring temperatures around 2200°C. rsc.org In contrast, electrochemical routes offer a more energy-efficient alternative that can be powered by renewable electricity sources. rsc.org

One such pathway involves the electrolysis of molten salts containing calcium oxide and a carbon source, such as biochar. mdpi.com In this process, carbon is reduced at the cathode to form calcium carbide, while oxygen is evolved at an inert anode. mdpi.com This method not only operates at a lower temperature (around 973 K) but also achieves nearly 100% carbon efficiency. mdpi.com Furthermore, the electrochemical process can remove impurities like sulfur and phosphorus from the carbon source, leading to the production of high-purity ethyne upon hydrolysis of the calcium carbide. mdpi.com

Researchers have also developed a cyclic electrochemical strategy that can produce ethyne from various carbon sources, including CO2 and methane. mdpi.com This process utilizes a lithium-mediated cycle where an active lithium metal surface is electrochemically generated. This lithium then reacts with the carbon source to form lithium carbide (Li2C2), which is subsequently hydrolyzed to produce ethyne and regenerate the lithium hydroxide (B78521) for the next cycle. mdpi.com This innovative approach avoids the formation of common side products and represents a significant step towards the electrochemical synthesis of carbon-carbon coupled products from greenhouse gases. mdpi.com

Recent advancements have also demonstrated a two-step electrolysis process for synthesizing ethyne from CO2 with high efficiency. researchgate.net In the first step, carbon is electrodeposited from CO2 onto an electrode. In the second step, this carbon is selectively converted to calcium carbide, which is then hydrolyzed to produce ethyne. researchgate.net This method has achieved a remarkable current efficiency of 92%. researchgate.net

| Electrochemical Method | Carbon Source | Key Features | Reported Efficiency |

| Molten Salt Electrolysis | Biochar | High carbon efficiency, impurity removal | ca. 100% carbon efficiency mdpi.com |

| Lithium-Mediated Cycle | CO2, CH4, Carbon | Avoids common side products | ~15% current efficiency to acetylene (B1199291) from CO2 rsc.orgmdpi.com |

| Two-Step Electrolysis | CO2 | High selectivity | 92% current efficiency researchgate.net |

Comprehensive Functionalization Strategies of the C≡C Triple Bond of Acetylene

The high electron density and reactivity of the carbon-carbon triple bond in acetylene make it a versatile building block in organic synthesis. A wide array of functionalization strategies have been developed to transform acetylene into more complex and valuable molecules.

Vinylation, the addition of a molecule across the triple bond of acetylene to form a vinyl group, is a fundamental transformation in organic chemistry. Advanced processes have been developed to improve the efficiency, selectivity, and substrate scope of these reactions.

The nucleophilic addition of alcohols and phenols to ethyne, a reaction pioneered by Favorskii, is an industrially significant method for the synthesis of vinyl ethers. mdpi.com This process, known as vinylation, typically requires basic catalysts and can be performed using either gaseous acetylene or calcium carbide as an in situ source of acetylene. mdpi.com The reaction proceeds via the formation of an alcoholate anion, which then attacks the acetylene molecule. mdpi.com

Modern advancements in this area have focused on developing more efficient and practical catalytic systems. The use of superbasic systems, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH-DMSO), has been shown to be highly effective for the vinylation of a wide range of alcohols and phenols. mdpi.compleiades.online

To circumvent the challenges associated with handling gaseous acetylene under high pressure, the use of calcium carbide as a solid acetylene source has gained significant traction. mdpi.com This approach is safer, more convenient for laboratory-scale synthesis, and allows for precise stoichiometric control. mdpi.com The efficiency of this method can be further enhanced by the addition of potassium fluoride (B91410) (KF), which plays a dual role in mediating the surface renewal of calcium carbide particles and activating the C≡C bond towards nucleophilic attack. rsc.orgresearchgate.net This fluoride-mediated approach allows for the vinylation of a broad scope of hydroxyl-containing substrates under milder conditions. rsc.org

| Substrate Type | Acetylene Source | Catalytic System | Key Advantages |

| Alcohols & Phenols | Gaseous Acetylene | KOH-DMSO | High efficiency, broad scope mdpi.compleiades.online |

| Alcohols & Phenols | Calcium Carbide | K2CO3/KOH/DMSO with KF | Safer, convenient, enhanced reactivity rsc.orgmdpi.comresearchgate.net |

| Alcohols & Phenols | Calcium Carbide | Cs2CO3-DMSO | Effective for phenols mdpi.com |

The synthesis of N-vinyl compounds through the addition of nitrogen-containing nucleophiles to acetylene is a crucial process for the production of valuable monomers and intermediates. A prominent example is the synthesis of N-vinylindole from the reaction of indole (B1671886) with acetylene in the presence of a base like potassium hydroxide. mdpi.com

The vinylation of 2-pyrrolidone with acetylene to produce N-vinyl pyrrolidone (NVP) is another industrially important transformation. researchgate.net This reaction is typically catalyzed by the potassium salt of 2-pyrrolidone. chemicalbook.com To address the safety concerns associated with the use of acetylene, this synthesis has been successfully implemented in microreactors. researchgate.net This not only mitigates the risk of acetylene decomposition but also enhances gas-liquid mass transfer, leading to improved selectivity. researchgate.net

Recent research has also explored the use of homogeneous phosphine (B1218219) catalysts for the synthesis of N-vinyl compounds from the reaction of NH-compounds with acetylene. carla-hd.decarla-hd.de These catalytic systems offer alternative routes to N-vinyl derivatives with potentially improved efficiency and substrate scope. The development of new synthetic methods for N-vinylformamide, for instance, has explored various routes, including the pressurized catalytic addition of formamide (B127407) to acetylene. google.com

| N-Heterocycle | Acetylene Source | Catalyst/Conditions | Product |

| Indole | Gaseous Acetylene | Potassium Hydroxide | N-vinylindole mdpi.com |

| 2-Pyrrolidone | Gaseous Acetylene | Potassium Pyrrolidone / Microreactor | N-vinyl pyrrolidone researchgate.netchemicalbook.com |

| Cyclic NH-compounds | Gaseous Acetylene | Homogeneous Phosphine Catalyst | N-Vinyl Compounds carla-hd.decarla-hd.de |

| Formamide | Gaseous Acetylene | Pressurized Catalysis | N-vinylformamide google.com |

Advanced Vinylation Processes with Acetylene

Vinyl Chalcogenide Synthesis Utilizing Ethyne

The synthesis of vinyl chalcogenides, particularly vinyl thioethers, can be achieved using ethyne, often sourced from calcium carbide for safer handling in laboratory settings. rsc.org A metal-free pathway allows for the efficient synthesis of vinyl thioesters by reacting thiocarboxylic acids with ethyne generated in situ from calcium carbide. This method provides a simple and environmentally benign procedure that proceeds under mild conditions and can be scaled up for gram-scale synthesis from inexpensive starting materials. rsc.org The reaction avoids the risks and technical difficulties associated with handling high-pressure ethyne gas. rsc.org

The process involves the nucleophilic addition of a thiol to the ethyne triple bond. This vinylation reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion that subsequently attacks the ethyne molecule. nih.gov

Synthesis of Vinyl Thioesters from In Situ Generated Ethyne

| Reactant 1 | Reactant 2 (Ethyne Source) | Key Feature | Advantage |

|---|---|---|---|

| Thiocarboxylic Acids | Calcium Carbide (CaC₂) | Metal-free pathway | Environmentally benign, mild conditions, scalable rsc.org |

Contemporary Cross-Coupling Reactions Involving Acetylene

Cross-coupling reactions are fundamental in forming carbon-carbon bonds, and ethyne is a key building block in these transformations. The Sonogashira cross-coupling, discovered in 1975, is a prominent method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comresearchgate.net This reaction can be adapted for ethyne gas to produce symmetric diaryl ethynes. mdpi.com For instance, the palladium-catalyzed Sonogashira coupling of ethyne with methyl 4-iodobenzoate (B1621894) yields 4,4'-(1,2-ethynediyl)-bisbenzoic acid, a monomer used in liquid crystalline polymer synthesis. mdpi.com

A significant challenge in using ethyne directly is controlling the selectivity between the desired mono-substituted terminal alkyne and the di-substituted product. mdpi.com This issue can be addressed by using flow reactors, which improve gas/liquid interfacial contact, leading to enhanced reactivity and selectivity. mdpi.com Another challenge is the competing oxidative homocoupling of alkynes (Glaser-Hay coupling), which requires oxygen-free conditions to minimize byproduct formation. researchgate.net

Recent advancements include milder cross-coupling protocols. One such development involves the reaction of palladium salts with alkynyllithium reagents, which forms powerful cross-coupling catalysts. researchgate.net These catalysts are effective for coupling a wide range of electron-rich and electron-deficient aryl chlorides with various alkyl and aryl alkynes. researchgate.net Additionally, palladium-catalyzed cross-coupling of arylboronic acids or their pinacol (B44631) esters with ethyne derived from calcium carbide provides a straightforward route to diaryl ethynes in satisfactory yields. mdpi.com

Overview of Acetylene Cross-Coupling Reactions

| Reaction Name | Catalyst System | Typical Substrates | Key Features/Challenges |

|---|---|---|---|

| Sonogashira Coupling | Palladium complex and Copper(I) salt | Aryl/vinyl halides | Well-established; requires oxygen-free conditions to prevent Glaser homocoupling. mdpi.comresearchgate.net |

| Palladium-Catalyzed Suzuki-Type Coupling | Palladium complex | Arylboronic acids/esters | Allows use of calcium carbide as an ethyne source. mdpi.com |

| Murahashi-Feringa Type Coupling | Palladium salts with alkynyllithium reagents | Aryl chlorides | Milder conditions; applicable to electron-rich and -deficient aryl chlorides. researchgate.net |

Ethynylation Strategies: Carbonyl and Imine Additions of Acetylene

Ethynylation, the addition of an acetylide anion to an electrophile, is a powerful method for synthesizing substituted alkynes. nih.gov The addition of ethyne to carbonyl compounds (aldehydes and ketones) is a classic example, known as the Favorskii reaction, which is typically base-catalyzed. nih.govacs.org In this reaction, a base deprotonates ethyne to form an acetylide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. acs.orgnih.gov This process is highly effective for producing propargyl alcohols. researchgate.net

The reaction can be performed using various catalytic systems. For the ethynylation of formaldehyde (B43269) to produce 1,4-butynediol, copper-based catalysts are often employed. nih.gov Cuprous species, specifically cuprous acetylide formed in situ, are considered the active species. nih.gov The addition of promoters like magnesium oxide (MgO) can enhance catalytic performance by providing basic sites that facilitate the dissociation of ethyne, making the acetylenic carbon strongly nucleophilic. nih.gov

For more complex substrates, enantioselective additions are highly desirable. The Carreira group developed a method for the enantioselective addition of terminal alkynes to aldehydes using a combination of zinc(II) trifluoromethanesulfonate, (+)-N-methylephedrine, and triethylamine. thieme-connect.de This protocol is advantageous as all reagents are commercially available, and it is even amenable to ethyne itself, producing chiral propargylic alcohols. thieme-connect.de The reaction proceeds through the formation of a zinc acetylide, which attacks the aldehyde. thieme-connect.de Similar strategies have been applied to the alkynylation of imine derivatives. thieme-connect.de

Catalytic Systems for Ethynylation of Carbonyls

| Catalyst/Reagent System | Carbonyl Substrate | Product Type | Key Feature |

|---|---|---|---|

| Base (e.g., KOH, NaOH) | Aldehydes, Ketones | Propargylic Alcohols | Classic Favorskii reaction. nih.govacs.org |

| Copper-based catalysts (e.g., CuO-MgO) | Formaldehyde | 1,4-Butynediol | Synergistic effect between Cu⁺ species and basic sites. nih.gov |

| Zn(OTf)₂ / (+)-N-methylephedrine / Et₃N | Aliphatic Aldehydes | Chiral Propargylic Alcohols | Highly enantioselective addition. thieme-connect.de |

| Tin(II) salts / Amine bases | Aldehydes, Ketones | Propargylic Alcohols | Forms tin acetylides for effective addition. thieme-connect.de |

Hydrofunctionalization Reactions of Ethyne

The hydrochlorination of ethyne to produce vinyl chloride is a crucial industrial process that has traditionally relied on toxic mercury-based catalysts. acs.org The search for environmentally benign alternatives has led to detailed mechanistic studies of catalysts based on other metals, such as platinum and ruthenium. acs.orgresearchgate.net

Using a mechanically preactivated K₂PtCl₄ catalyst, density functional modeling combined with experimental data has provided significant insights. acs.orgacs.org The catalytic cycle involves the π-coordination of an ethyne molecule to a vacant site on the platinum complex. acs.orgresearchgate.net The rate-limiting step is the chloroplatination of this π-coordinated ethyne by an HCl molecule, which forms a β-chlorovinyl Pt(II) derivative. acs.orgresearchgate.net This step proceeds via an attack by the chlorine atom of HCl on a carbon of the coordinated ethyne, resulting exclusively in a trans (anti)-addition product, consistent with experimental observations. acs.orgresearchgate.net A neighboring platinum complex facilitates this transformation by donating a chloride ligand to bind the released proton, forming a new HCl molecule, highlighting a cooperative mechanism. acs.orgacs.org The calculated kinetic isotope effect (KIE) for HCl/DCl is approximately 3.1, which is in close agreement with the experimentally determined value of 3.7. acs.orgresearchgate.net

Studies with ruthenium-based catalysts show that the synergistic effect between the ruthenium ion and associated ligands plays a vital role. researchgate.net The electronic structure of the supported metal catalyst can be regulated to achieve high catalytic performance. researchgate.net

Key Mechanistic Steps in Pt(II)-Catalyzed Acetylene Hydrochlorination

| Step | Description | Significance |

|---|---|---|

| 1. π-Coordination | Ethyne binds to a coordination vacancy on the Pt(II) center. acs.org | Formation of the active π-acetylene complex. researchgate.net |

| 2. Chloroplatination (Rate-Limiting) | HCl attacks the coordinated ethyne, forming a β-chlorovinyl Pt(II) intermediate. acs.orgresearchgate.net | Results in exclusive trans-addition; involves cooperative effect from an adjacent Pt site. acs.orgacs.org |

| 3. Protonolysis | The Pt-C σ-bond is cleaved by a proton to release vinyl chloride. | Regenerates the active catalyst for the next cycle. researchgate.net |

The catalytic cycle is understood to proceed through several key steps, analogous to other transition-metal-catalyzed hydroacylations. nih.gov These steps generally include:

Oxidative addition of the aldehyde C-H bond to the Rh(I) center.

Coordination of the ethyne molecule.

Insertion of the alkyne into the rhodium-hydride bond.

Reductive elimination to form the final ketone product and regenerate the Rh(I) catalyst.

For the hydroacylation of ethyne, the oxidative addition of the aldehyde to the Rh(I) complex is considered the rate-determining step. worldscientific.com The study also suggests that for ethyne, a hydrogen transfer reaction and the C-C bond-forming reaction may co-exist. worldscientific.com The solvent effect in the hydroacylation of ethyne is noted to be greater than that in the hydroacylation of ethene. worldscientific.com

Energetics of Rh(I)-Catalyzed Hydroacylation

| Substrate | Total Reaction Energy | Rate-Determining Step |

|---|---|---|

| Ethyne | -122 kJ/mol (Exothermic) worldscientific.com | Oxidative addition of aldehyde worldscientific.com |

| Ethene | -54 kJ/mol (Exothermic) worldscientific.com | Oxidative addition of aldehyde worldscientific.com |

The bromoboration of ethyne with boron tribromide (BBr₃) is a complex reaction whose stereochemical outcome has been the subject of detailed experimental and theoretical investigation. nih.govmdpi.com Unlike other alkynes that typically yield syn-addition products, the reaction with ethyne often results in the thermodynamically more stable anti-adduct. mdpi.comresearchgate.net

Mechanistic studies have revealed that the process is not straightforward. nih.gov While a syn-addition mechanism via a four-center transition state is possible, polar anti-addition and radical mechanisms are also postulated. nih.govmdpi.com These alternative pathways are often triggered by the presence of hydrogen bromide (HBr), which is an unavoidable impurity in BBr₃ and can also facilitate the Z/E isomerization of the product. nih.govresearchgate.net

Mechanisms in Acetylene Bromoboration

| Proposed Mechanism | Addition Type | Key Features |

|---|---|---|

| Concerted Addition | syn | Proceeds through a four-center transition state. nih.govmdpi.com |

| Polar Addition | anti | Triggered by HBr; favored by solvents supporting polar transition states. nih.govmdpi.com |

| Radical Addition-Elimination | Isomerization (Z → E) | Involves bromine radical attack and subsequent C-C bond rotation. mdpi.comnih.gov |

Cyclization Reactions with Acetylene as a Core Building Block

Cyclization reactions utilizing ethyne, also known as acetylene, as a fundamental component represent a powerful strategy in organic synthesis for the construction of cyclic and heterocyclic systems. The high degree of unsaturation in the ethyne molecule provides a rich platform for a variety of transformations, enabling the formation of diverse molecular architectures.

Ethyne and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds through cycloaddition reactions. These reactions are atom-efficient methods for creating five- and six-membered rings, which are prevalent motifs in pharmaceuticals, natural products, and materials science.

One of the most common approaches involves the [3+2] cycloaddition of 1,3-dipoles with ethyne or its derivatives. For instance, azomethine ylides, generated from the thermal or photochemical ring-opening of aziridines, react with alkynes to furnish various substituted pyrroles and other nitrogen-containing heterocycles. acs.org The reaction of 2-benzotriazolylaziridine with diethylacetylene dicarboxylate at elevated temperatures yields a pyrrole (B145914) derivative in high yield. acs.org Similarly, diazo compounds can undergo 1,3-dipolar cycloaddition with alkynes to produce pyrazoles. frontiersin.org

The synthesis of oxygen-containing heterocycles can also be achieved using ethyne. For example, the cycloaddition of 1,3-butadiynes with water, catalyzed by copper or palladium complexes, provides a direct route to 2,5-disubstituted furans. nih.gov Sulfur-containing heterocycles, such as thiophenes, can be synthesized from the reaction of 1,3-butadiynes with sodium sulfide. nih.gov

Furthermore, metal-mediated [2+2+2] cycloadditions involving two alkyne units and a nitrile lead to the formation of pyridines. cu.edu.eg This method is highly valuable for constructing substituted pyridine (B92270) rings, a core structure in many biologically active molecules. The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate, which then incorporates the nitrile. cu.edu.eg

The following table summarizes some examples of heterocyclic compounds synthesized from ethyne and its derivatives.

| Reactants | Catalyst/Conditions | Heterocyclic Product |

| 2-Benzotriazolylaziridine, Diethylacetylene dicarboxylate | 100 °C | Pyrrole derivative acs.org |

| Diazo compounds, Alkynes | Lewis acid or transition metals | Pyrazole frontiersin.org |

| 1,3-Butadiynes, Water | CuI, 1,10-phenanthroline, KOH | 2,5-Disubstituted furan (B31954) nih.gov |

| 1,3-Butadiynes, Na₂S·9H₂O | - | 2,5-Disubstituted thiophene (B33073) nih.gov |

| Diynes, Nitriles | Metal catalyst | Pyridine cu.edu.eg |

The cyclotrimerization of acetylene is a [2+2+2] cycloaddition reaction that yields benzene (B151609), a fundamental aromatic compound. wikipedia.org This transformation is highly exergonic but faces a significant kinetic barrier, necessitating the use of a metal catalyst. wikipedia.org The reaction was first reported by Marcellin Berthelot in 1866, who observed the formation of benzene from acetylene at high temperatures. sci-hub.se However, it was the discovery by Walter Reppe in the 1940s that nickel compounds could effectively catalyze this reaction at milder conditions that opened the door for its practical application. wikipedia.org

A variety of transition metals, including cobalt, titanium, palladium, and copper, have been shown to catalyze acetylene cyclotrimerization. sci-hub.senih.gov The mechanism generally involves the formation of a metal-alkyne complex, followed by the oxidative coupling of two acetylene molecules to form a metallacyclopentadiene intermediate. cu.edu.egwikipedia.org This intermediate then reacts with a third acetylene molecule to form the benzene ring and regenerate the active catalyst. cu.edu.eg

Recent research has focused on improving the selectivity and efficiency of this reaction. For instance, it has been discovered that a silver surface, Ag(111), can catalyze the cyclotrimerization of acetylene to benzene with 100% selectivity. nih.govosti.gov This high selectivity is attributed to the dense packing of acetylene on the silver surface, which facilitates the formation of a crucial C4 intermediate. nih.gov Density functional theory (DFT) calculations have supported this, showing that the energy barrier for the formation of this intermediate decreases as acetylene coverage on the surface increases. nih.govosti.gov

Carbocatalysis, using materials like graphene with carbene active centers, has also emerged as a metal-free alternative for acetylene cyclotrimerization. acs.org Computational studies suggest that the reaction proceeds through reversible spin density oscillations that facilitate product formation and regenerate the active sites. acs.org

The table below provides an overview of different catalytic systems used for acetylene cyclotrimerization.

| Catalyst | Key Features | Benzene Selectivity |

| Nickel Compounds | First effective catalysts for this reaction. wikipedia.org | Varies |

| Pd, Pd alloys, Cu surfaces | Active for acetylene cyclotrimerization, but not 100% selective. nih.govosti.gov | Not 100% |

| Ag(111) surface | Achieves 100% selectivity to benzene. nih.govosti.gov | 100% nih.govosti.gov |

| Graphene with carbene centers | Metal-free catalytic system. acs.org | High |

| Co, Pd, Cr on α-Al₂O₃ | Catalyst with high acetylene conversion and benzene selectivity. google.com | Up to 90% or more google.com |

Catalytic Carbonylation Reactions of Ethyne

Catalytic carbonylation of ethyne involves the reaction of acetylene with carbon monoxide and a nucleophile, such as water or an alcohol, to produce α,β-unsaturated carboxylic acids or their esters. researchgate.net This process is a significant atom-economic route for the synthesis of valuable chemicals like acrylic acid and its derivatives. researchgate.net

The reaction is typically catalyzed by transition metal complexes, with nickel and palladium being the most extensively studied. magtech.com.cn The early work by Reppe utilized nickel carbonyl, Ni(CO)₄, as a catalyst, although its high toxicity posed significant challenges. google.com Subsequent developments led to the use of nickel salts in combination with copper halides as more practical catalytic systems. google.com

In one process for acrylic acid synthesis, the reaction of acetylene, carbon monoxide, and water is carried out in tetrahydrofuran (B95107) at elevated temperature and pressure using nickel bromide as a catalyst. chemicalbook.com Alternatively, using nickel carbonyl as the source of carbon monoxide allows for milder reaction conditions. chemicalbook.com

Palladium-based catalysts have also been shown to be effective for the carbonylation of ethyne. magtech.com.cn These reactions can proceed through an oxidative carbonylation pathway, where the metal catalyst is reoxidized by an external oxidant. mdpi.com For example, PdI₂-based catalysts have been employed in the oxidative dialkoxycarbonylation of alkynes to produce maleic diesters. mdpi.com

Research has also explored the use of heterogeneous catalysts to overcome the challenges associated with separating homogeneous catalysts from the reaction products. researchgate.netmagtech.com.cn Nickel oxide-silica core-shell catalysts have demonstrated higher turnover frequency and yield in acetylene hydroxycarbonylation compared to commercial nickel oxide catalysts. researchgate.net

The following table summarizes different catalytic systems and conditions for the carbonylation of ethyne.

| Product | Catalyst System | Reaction Conditions |

| Acrylic Acid | Nickel Bromide | ~200°C, 6-20 MPa in Tetrahydrofuran chemicalbook.com |

| Acrylic Acid | Nickel Carbonyl | Milder conditions chemicalbook.com |

| Acrylic Acid | Ni₂O₃ and Cupric Bromide | Optimal conditions yield high space-time-yield researchgate.net |

| Acrylic Acid | Nickel Carboxylate and Copper Halide with Methanesulfonic acid and organic phosphine ligands | 150-250°C, 5-10 MPa google.com |

| Maleic Diesters | PdI₂/KI | Oxidative dialkoxycarbonylation mdpi.com |

Selective Hydrogenation of Ethyne in Excess Ethylene (B1197577) Feedstocks

The selective hydrogenation of trace amounts of ethyne in ethylene-rich streams is a critical purification step in the production of polymer-grade ethylene. researchgate.netresearchgate.net Ethyne acts as a poison for the catalysts used in ethylene polymerization, so its concentration must be reduced to parts-per-million levels. utwente.nl The challenge lies in hydrogenating ethyne to ethylene without significantly converting the valuable ethylene to ethane (B1197151). utwente.nlresearchgate.net

Palladium-based catalysts are the industry standard for this process due to their high activity and selectivity. utwente.nltandfonline.comtandfonline.com The selectivity of these catalysts is often attributed to a combination of thermodynamic and kinetic factors. utwente.nlresearchgate.net Ethyne adsorbs more strongly to the palladium surface than ethylene, leading to its preferential hydrogenation. researchgate.net

The reaction mechanism is complex and is believed to involve different types of active sites on the catalyst surface. utwente.nlresearchgate.net It is generally accepted that the hydrogenation occurs in a stepwise manner, with ethyne first being converted to ethylene, which can then be further hydrogenated to ethane. utwente.nl A direct pathway from ethyne to ethane has also been identified but is considered a minor route. utwente.nl

The performance of palladium catalysts can be influenced by several factors, including palladium particle size, the presence of promoters, and the formation of carbonaceous deposits (green oil). tandfonline.comtandfonline.com These deposits can create specific active sites that are highly selective for the hydrogenation of ethyne to ethylene. tandfonline.comtandfonline.com The addition of promoters, such as silver or gold, can also enhance selectivity by modifying the electronic properties of the palladium.

Carbon monoxide (CO) is sometimes intentionally added to the feed in small amounts to improve selectivity. utwente.nl CO competes with ethylene for adsorption on the active sites, thereby inhibiting the further hydrogenation of ethylene to ethane. utwente.nl

The table below details various aspects of the selective hydrogenation of ethyne.

| Catalyst Type | Promoter/Modifier | Key Findings |

| Palladium-based | None | High activity and selectivity for ethyne hydrogenation. utwente.nl |

| Palladium-based | Carbonaceous deposits | Create selective active sites for ethylene formation. tandfonline.comtandfonline.com |

| Palladium-based | Carbon Monoxide (CO) | Increases selectivity towards ethylene by competing with ethylene for active sites. utwente.nl |

| Palladium-based | Copper (Cu) | Can improve selectivity. utwente.nl |

In Depth Mechanistic Investigations and Reaction Kinetics of Ethyne Transformations

Elucidation of Elementary Reaction Steps in Gas Phase and Solution for Ethyne (B1235809)

Elementary reaction steps involving ethyne in the gas phase and solution have been studied to understand its intrinsic reactivity. In the gas phase, the pyrolysis of acetylene (B1199291) at temperatures above 1500 K is primarily initiated by the homolytic fission of the C–H bond, producing an ethynyl (B1212043) radical (C₂H) and a hydrogen atom. osti.gov However, below approximately 1500 K, this reaction is too slow to be the main initiation step, and self-reaction of acetylene is hypothesized to initiate the process, although the molecular mechanism is still debated. osti.gov

Reactions in the gas phase can differ significantly from those in solution due to the absence of solvent effects and counterions, which can stabilize intermediates and transition states. For instance, studies on the reaction of the ethenium cation (C₂H₅⁺) with ethyne in the gas phase have elucidated several reaction pathways leading to various products, including C₃H₃⁺ and CH₄, and C₄H₅⁺ and H₂. mdpi.com Theoretical calculations have helped map the potential energy surface and identify intermediates and transition states for these gas-phase ion-molecule reactions. mdpi.com

In solution, the acidity of terminal alkynes like ethyne is significantly influenced by solvation, which stabilizes the resulting acetylide anions. libretexts.org While ethyne is a stronger acid than water in the gas phase, this is reversed in aqueous solution due to the large solvation energies of ions. libretexts.org This difference in acidity impacts reactions involving the deprotonation of ethyne in various media.

Studies on the reaction of silylene (SiH₂) with ethyne in the gas phase have investigated the elementary steps involved, including the initial formation of silirene (B14465999), which rapidly isomerizes to ethynylsilane. nih.govacs.org Reversible formation of vinylsilylene is also considered an important process in this system. nih.govacs.org

Detailed Analysis of Reaction Pathways and Transition State Structures

Detailed analysis of reaction pathways and the characterization of transition state structures provide critical insights into how bonds are broken and formed during ethyne transformations. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the geometry and energy of transition states and intermediates. sciforum.netnih.govrsc.orgresearchgate.netnih.govmdpi.comresearchgate.net

For example, theoretical studies on the reaction of ozone with acetylene have explored both concerted (Criegee mechanism) and nonconcerted (DeMore mechanism) addition pathways, calculating the geometry and energy of their respective transition states. researchgate.net These studies indicated a competition between the two mechanisms. researchgate.net

In the context of catalytic reactions, understanding transition states is crucial for designing more efficient catalysts. Studies on the selective hydrogenation of acetylene on palladium catalysts have involved formulating competing mechanisms and deriving kinetic equations based on rate-determining step methods, which implicitly rely on the energy profiles including transition states. acs.org

The cyclotrimerization of acetylene mediated by transition metal atoms has been studied theoretically to identify intermediates and transition states along the reaction pathway leading to benzene (B151609). nih.gov These studies have shown that the reaction proceeds through the formation of a metallacycle intermediate. nih.gov

Transition states are characterized by having one imaginary frequency, corresponding to the reaction coordinate. sciforum.net The activation energy, the energy difference between the reactants and the transition state, is a key parameter determining the reaction rate. sciforum.netopenstax.org

Advanced Studies on Catalytic Mechanisms in Ethyne Chemistry

Catalysis plays a vital role in many ethyne transformations, enabling reactions to occur under milder conditions and with improved selectivity. Advanced studies delve into the specific mechanisms by which different catalysts activate ethyne and facilitate its reactions.

Metal-Catalyzed Transformations of Acetylene

Transition metals are widely used as catalysts for a variety of ethyne transformations, including hydrogenation, cyclization, and functionalization reactions. The mechanism often involves the coordination of ethyne to the metal center, activating the triple bond for subsequent reactions. acs.orgnih.gov

In the selective hydrogenation of acetylene to ethylene (B1197577) over supported palladium catalysts, the mechanism is often described by sequential hydrogen additions. mdpi.com Studies suggest a mechanism involving a single active site where both acetylene and ethylene can adsorb and react with adsorbed hydrogen atoms. acs.orgmdpi.com The strong adsorption of acetylene on the catalyst surface can lead to negative reaction orders with respect to acetylene concentration. mdpi.com

Metal-catalyzed cyclotrimerization of acetylene to benzene involves the formation of metallacycle intermediates. nih.govnih.gov For example, studies on copper surfaces have shown that benzene formation proceeds via a statistically random associative mechanism. nih.gov

Other metal-catalyzed reactions include the functionalization of alkynes with organoboron reagents, which can involve mechanisms such as transmetalation and insertion of the alkyne into a metal-carbon bond. acs.org Copper-catalyzed C-H activation of terminal alkynes for amidation has also been reported, potentially involving the coordination of copper to the amino group and subsequent steps. nih.gov

Superbase-Promoted Reactions of Ethyne and its Derivatives

Superbasic media, such as KOH/DMSO systems, can significantly enhance the reactivity of ethyne by promoting its deprotonation, generating acetylide anions. colab.wsnih.govresearchgate.net These highly nucleophilic species can then readily react with various electrophiles.

Superbase-promoted additions of ethyne to carbonyl compounds (aldehydes and ketones) are synthetically important reactions, leading to propargyl alcohols. colab.wsnih.govmdpi.com The mechanism involves the nucleophilic addition of the acetylide anion to the carbonyl carbon. colab.ws In some cases, complex cascade transformations can occur in superbasic media, leading to the formation of carbo- and heterocycles through a series of additions and isomerizations. nih.govnih.govmdpi.com

Superbase-promoted addition of acetylene gas to the C=N bond of imines has also been developed, providing a transition metal-free route to propargylamines. colab.wsresearchgate.net This reaction involves the nucleophilic attack of acetylenic carbanions on the C=N bond. colab.wsresearchgate.net

Enzymatic Catalysis: Mechanism of Tungsten-Dependent Acetylene Hydratase

Acetylene hydratase (AH) is a unique bacterial enzyme that catalyzes the non-redox hydration of acetylene to acetaldehyde (B116499). wikipedia.orgnih.govpnas.org This enzyme is notable for containing tungsten as its metal center, coordinated by molybdopterin co-factors, a cysteine residue, and a water molecule. wikipedia.orgnih.gov

Mechanistic studies, including quantum chemical calculations, have been employed to elucidate the reaction mechanism of AH. nih.gov A proposed mechanism involves the acetylene substrate displacing a W-coordinated water molecule, followed by nucleophilic attack by a water molecule assisted by an ionized aspartate residue (Asp13) at the active site. nih.gov Asp13 is thought to play a key role in activating the water molecule for nucleophilic attack. nih.govwikipedia.orgpnas.org Proton transfer steps involving Asp13 are also crucial in the subsequent isomerization of the vinyl alcohol intermediate to acetaldehyde. nih.gov The tungsten center is directly involved in binding and activating acetylene and providing electrostatic stabilization to transition states and intermediates. nih.gov

The active site of AH contains a distorted octahedral tungsten center and a [4Fe-4S] cluster. wikipedia.orgnih.govpnas.org The [4Fe-4S] cluster is believed to help maintain the tungsten in the W(IV) oxidation state, which is considered the active state for this non-redox reaction. wikipedia.orgnih.gov

Kinetic Analysis of Ethyne Reactions: Pressure, Temperature, and Isotope Effects

Kinetic studies provide quantitative information about reaction rates and how they are influenced by parameters such as pressure, temperature, and isotopic substitution. This information is vital for understanding reaction mechanisms and developing predictive models.

The rate constants of elementary reaction steps can be calculated based on transition state theory. mdpi.com Pressure, temperature, and the presence of a bath gas can significantly affect reaction rates, particularly in gas-phase reactions where collisional energy transfer is important. nih.govacs.orgosti.gov Reactions can exhibit pressure-dependent kinetics in the falloff region between low and high-pressure limits. osti.gov

Temperature affects reaction rates through the Arrhenius equation, which relates the rate constant to the activation energy. nih.govaip.org Higher temperatures generally lead to faster reaction rates due to a larger fraction of molecules possessing sufficient energy to overcome the activation barrier.

Isotope effects, where the reaction rate changes upon substitution of an atom with its isotope (e.g., hydrogen with deuterium), can provide valuable information about the transition state structure and the involvement of specific bonds in the rate-determining step. nih.govacs.orgpsu.edu Kinetic isotope effects have been observed in reactions of silylene with ethyne and deuterated ethyne, providing insights into the reaction mechanism and the nature of intermediates. nih.govacs.orgpsu.edu For example, significant kinetic isotope effects were observed in the reaction of silylene with C₂H₂ and C₂D₂, consistent with a scrambling mechanism involving reversible ring opening of a silirene intermediate. psu.edu

In the selective hydrogenation of acetylene, kinetic studies have determined reaction orders with respect to reactants like acetylene and hydrogen, providing insights into their adsorption and reaction on the catalyst surface. acs.orgmdpi.comutwente.nl For instance, a negative reaction order for acetylene in some cases indicates strong adsorption of acetylene on the catalyst. mdpi.com

Studies on the reaction of atomic hydrogen with acetylene have determined the reaction order and activation energy, indicating a first-order dependence on both atomic hydrogen and acetylene concentrations. aip.org

This article focuses on computational and theoretical chemistry studies concerning Ethyne (Acetylene), a fundamental hydrocarbon with a triple bond. These studies employ various quantum chemical methods to understand its electronic structure, reactivity, and interactions with other molecules and surfaces.

Computational and Theoretical Chemistry Studies on Ethyne Systems

Quantum Chemical Modeling of Electronic Structure and Reactivity in Acetylene (B1199291) Quantum chemical methods are essential for describing the electronic structure of acetylene, which is characterized by its strong triple bond and diffuse pi electron system. These methods allow for the calculation of molecular properties such as geometries, energies, vibrational frequencies, and reactivity descriptors.

Density Functional Theory (DFT) Studies on Ethyne (B1235809) and its Interactions Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure based on the electron density.diva-portal.orgDFT offers a good balance between computational cost and accuracy, making it suitable for studying larger systems and more complex interactions involving ethyne.diva-portal.orgDFT studies have investigated the interaction of ethyne with various molecules, including van der Waals complexes with benzene (B151609), to assess the performance of different functionals and basis sets for describing non-covalent interactions.aip.orgresearchgate.netnih.govDFT has also been applied to study the reactivity of ethyne, such as in Rh(I)-catalyzed hydroacylation reactions, calculating intermediates, transition states, and reaction energies.worldscientific.com

Adsorption Mechanisms of Ethyne on Catalyst Surfaces (e.g., Zeolites, Metals) via DFT DFT is a powerful tool for studying the adsorption of molecules on surfaces, providing insights into the interaction mechanisms and energetics relevant to heterogeneous catalysis. DFT calculations have been used to investigate the adsorption of ethyne on various catalyst surfaces, including metal clusters and intermetallic compounds. Studies have explored the interaction of ethyne with bare and hydrogenated iridium clusters, simulating species formed during hydrogenation reactions and analyzing their stability and electronic structure.rsc.orgDFT has also been applied to study the semi-hydrogenation of ethyne on intermetallic Ga-Pd compounds, addressing electronic effects on catalytic selectivity.mpg.deTheoretical studies using DFT have also investigated the interaction of acetylene with a palladium atom, analyzing the π-coordinated interaction and binding energies.tandfonline.comWhile the search results did not provide specific data tables for adsorption energies of ethyne on zeolites, DFT is a common method for such studies due to its ability to handle periodic systems and surface interactions.

Example Data Table (Illustrative - based on reported findings, not directly from a single source table):

| System | Method | Basis Set | Interaction Energy (kcal/mol) | Reference |

| Ethyne-Benzene Complex (T-shaped) | CCSD(T)/CBS | Extrapolated | -2.73 | researchgate.net |

| Acetylene-Nitrosyl Hydride (1:1) | MP2 | aug-cc-pVTZ | -0.72 to -1.91 (approx. from kJ/mol) | researchgate.net |

| Pd-Acetylene Complex | Theoretical | - | -11.68 (approx. from kJ/mol) | tandfonline.com |

Detailed research findings from these computational studies provide valuable information on the nature of bonding, energy landscapes of reactions, and the influence of the chemical environment on ethyne's behavior. For instance, studies on acetylene complexes highlight the importance of C-H...π and O-H...π interactions in stabilizing these structures. rsc.orgmdpi.comaip.org Investigations into catalytic reactions reveal the energetics of intermediates and transition states, helping to understand reaction mechanisms and predict product selectivities. worldscientific.comrsc.org

DFT in Catalytic Reaction Mechanism Elucidation for Acetylene

DFT calculations have been extensively applied to investigate the mechanisms of catalytic reactions involving acetylene. These studies aim to understand the elementary steps, transition states, and energy barriers involved in transforming acetylene into various products.

For instance, DFT has been used to study the mechanism of acetylene hydrochlorination, a key reaction for producing vinyl chloride. acs.orgrsc.orgresearchgate.netrsc.org Studies have explored this reaction over different catalysts, including gold-based catalysts and metal chlorides like RuCl₃, AuCl₃, and HgCl₂. acs.orgrsc.orgresearchgate.netrsc.org DFT calculations have helped to elucidate reaction pathways, such as sequential adsorption of reactants, hydrogen transfer, and chlorine atom transfer. rsc.org They have also been used to investigate catalyst deactivation mechanisms, like the deactivation of AuCl₃ catalysts in acetylene hydrochlorination. acs.org

DFT studies have also contributed to understanding selective acetylene hydrogenation on supported metal clusters, such as Pd₄ clusters on TiO₂ supports (anatase and rutile). aip.org These calculations can reveal how the support material influences the catalyst's activity and selectivity by affecting the binding energies of adsorbed species and the activation energies of different hydrogenation steps. aip.org The Horiuti-Polanyi mechanism, involving sequential hydrogenation steps, is often considered in these DFT investigations. aip.org

Furthermore, DFT has been employed to study the cyclotrimerization of acetylene to benzene over catalysts like the Phillips Cr(II)/silica catalyst. nih.gov These studies can explore different potential energy surfaces (singlet, triplet, quintet) and identify energetically favorable reaction pathways and transition states. nih.gov

Intermolecular Interactions and Van der Waals Complexes of Ethyne: DFT Computations

DFT computations are valuable for studying the intermolecular interactions and van der Waals complexes formed by ethyne. These interactions are crucial in various chemical and physical processes, including solvation, adsorption, and molecular recognition.

DFT, often with empirical dispersion corrections (DFT-D), has been used to investigate complexes of ethyne with other molecules, such as benzene. nih.govaip.orgresearchgate.net These studies aim to accurately describe the binding energies and geometries of these weakly interacting systems. Different DFT functionals and basis sets are tested and compared against higher-level ab initio methods like CCSD(T) to assess their performance in capturing van der Waals interactions involving ethyne. aip.orgresearchgate.net

Studies on ethyne-benzene complexes, for example, have explored different structural arrangements and calculated interaction energies to understand the nature of the noncovalent forces at play. aip.orgresearchgate.net DFT-D methods have shown good agreement with experimental and high-level theoretical results for binding energies and intermolecular distances in various molecular complexes, including those involving ethyne. nih.gov

Theoretical Prediction of Reaction Energetics and Profiles for Acetylene Transformations

Theoretical methods, predominantly DFT, are widely used to predict the reaction energetics and profiles for various transformations of acetylene. This involves calculating the energies of reactants, intermediates, transition states, and products to map out the reaction pathway and determine activation energies and reaction enthalpies.

Studies have focused on predicting energy profiles for reactions like acetylene hydrochlorination over different metal chloride catalysts, comparing theoretical activation energies with experimental data. researchgate.netresearchgate.net These calculations can highlight how different catalysts influence the energy landscape of the reaction. researchgate.netresearchgate.net

Theoretical predictions have also been made for free radical isomerizations in reactions involving acetylene, such as acetylene bromoboration. nih.gov Comparing DFT results with other methods like MP2 helps assess the accuracy of different theoretical approaches in describing the energy profiles of such reactions. nih.gov

Furthermore, theoretical calculations have been applied to study the energy profiles of acetylene hydration reactions catalyzed by materials like defective graphene. researchgate.net These studies can identify adsorption sites and reaction sites and determine the activation barriers for the transformation. researchgate.net

Predicting reaction energetics and profiles is essential for understanding reaction mechanisms, identifying rate-determining steps, and designing more efficient catalysts or reaction conditions for acetylene transformations.

Computational Spectroscopic Predictions for Ethyne and its Complexes

Computational methods are employed to predict the spectroscopic properties of ethyne and its complexes, which can aid in the interpretation of experimental spectra and the characterization of molecular structures and bonding.

DFT is commonly used to predict vibrational spectra, such as IR spectra, of ethyne and its complexes with metal ions. aip.orgacs.orgnih.gov By comparing predicted spectra for different structural isomers with experimental photodissociation action spectra, researchers can determine the preferred coordination structures of ethyne in these complexes. acs.orgnih.gov For example, computational studies have helped characterize the structures and bonding in Pt⁺(C₂H₂)n complexes by comparing calculated and experimental IR spectra in the C-H stretching region. acs.orgnih.gov These studies can reveal the nature of metal-ligand interactions, such as cation-π bonding, and how the coordination of ethyne affects its vibrational modes. acs.org

Computational methods can also be used to predict rotational spectroscopic constants, which can be compared with experimental data from techniques like broadband rotational spectroscopy to determine the precise geometries of ethyne-containing complexes. researchgate.net Studies on complexes like C₂H₂···AgCl have used ab initio calculations, such as CCSD(T), to complement rotational spectroscopy data and characterize the distortion of the ethyne molecule upon complex formation. researchgate.net

Computational spectroscopic predictions are valuable tools for structural characterization and understanding the electronic structure and bonding in ethyne and its various complexes.

Development of Advanced Computational Methodologies for Acetylenic Compounds

The study of acetylenic compounds, including ethyne, often drives the development and application of advanced computational methodologies. These efforts aim to improve the accuracy, efficiency, and scope of theoretical calculations for systems containing triple bonds and their associated reactivity and interactions.

Developing and refining DFT functionals and basis sets is an ongoing area of research, with a focus on accurately describing properties relevant to acetylenic compounds, such as reaction energies, transition states, and noncovalent interactions. nih.govaip.orgchemrxiv.org The challenges in accurately modeling van der Waals interactions in larger systems containing acetylenes, for example, motivate the development of improved dispersion-inclusive DFT methods. chemrxiv.org

Advanced computational techniques are also being developed and applied to study complex reaction mechanisms involving acetylenic compounds, including those catalyzed by transition metals. acs.orgrsc.orgresearchgate.netrsc.orgaip.orgnih.gov This includes methodologies for exploring potential energy surfaces, locating transition states, and incorporating effects like spin crossover in catalytic cycles. nih.gov

Furthermore, computational methods are being integrated with other techniques, such as machine learning, to accelerate the discovery and characterization of novel acetylenic compounds and predict their properties. acs.org The increasing ubiquity of theoretical and computational methods in chemistry education also highlights the development of computational tools and resources for studying compounds like acetylene. acs.org

The continuous development of advanced computational methodologies is crucial for pushing the boundaries of what can be accurately and efficiently studied for acetylenic compounds, leading to deeper insights into their chemistry and potential applications.

Advanced Spectroscopic Characterization of Ethyne and Its Molecular Complexes

Rotational Spectroscopy for High-Resolution Structural Determination of Ethyne (B1235809) Complexes

Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is a high-resolution technique used to determine the precise structures of gas-phase molecules and their weakly bound complexes. By analyzing the rotational transitions of a molecule, researchers can obtain rotational constants (A, B, and C) and centrifugal distortion constants, which provide detailed information about its geometry and internal dynamics.

Studies employing pulsed-nozzle, Fourier-transform microwave spectroscopy have been used to investigate complexes involving ethyne. For instance, the ground-state rotational spectrum of the ethyne-iodine monochloride (C₂H₂···ICl) complex has been observed. rsc.org Using a fast-mixing nozzle to prevent premature reaction, rotational constants and halogen nuclear quadrupole coupling constants were determined for different isotopomers (C₂H₂···I³⁵Cl, C₂H₂···I³⁷Cl, and C₂D₂···I³⁵Cl). rsc.org The analysis of these constants revealed a planar, T-shaped equilibrium geometry with C₂ᵥ symmetry, where ethyne acts as the bar of the "T". rsc.org In this complex, ethyne functions as a π electron donor to the iodine atom of ICl, which acts as the electron acceptor. rsc.org The zero-point distance between the center of the ethyne π-bond and the iodine atom was determined to be 3.115(1) Å. rsc.org Analysis of the nuclear quadrupole coupling constants indicated a small transfer of electron density from the ethyne π bond to iodine and from iodine to chlorine upon complex formation. rsc.org The intermolecular stretching force constant was determined to be 12.2(1) Nm⁻¹, indicating a weakly bound complex. rsc.org

Another example is the complex formed between ethyne and silver acetylide (C₂H₂⋅⋅⋅AgCCH), studied using both chirped-pulse and Fabry-Perot cavity versions of Fourier-transform microwave spectroscopy. aip.org Rotational and centrifugal distortion constants were determined for several isotopologues. aip.org This complex also exhibits a planar, T-shaped C₂ᵥ geometry where the ethyne subunit binds to the silver atom through its π electrons. aip.org The distance of the silver atom from the center of the ethyne triple bond was found to be 2.2104(10) Å in the r₀ geometry. aip.org Notably, the ethyne molecule undergoes a measurable distortion upon coordination, with the C≡C bond elongating and the CCH angles deviating from linearity. aip.org The intermolecular force constant for this complex was determined to be 59(4) N m⁻¹, suggesting it is significantly more strongly bound than analogous hydrogen- and halogen-bonded complexes. aip.orgresearchgate.net

These studies highlight the ability of rotational spectroscopy to provide precise structural parameters and insights into the nature of bonding in ethyne-containing molecular complexes.

Vibrational Spectroscopy (e.g., FTIR) in Adsorption Studies of Ethyne on Materials

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for studying the adsorption of molecules on material surfaces. By analyzing the changes in the vibrational modes of a molecule upon adsorption, information can be obtained about its interaction with the surface, its orientation, and the formation of new chemical bonds.

FTIR spectroscopy has been used to investigate the interaction of ethyne with various materials, including zeolites. For example, the adsorption of ethyne on vacuum-dehydrated CuNaY zeolite has been studied using FTIR spectroscopy and density functional theory calculations. acs.org The FTIR spectra showed characteristic bands for adsorbed ethyne that were shifted compared to the free molecule, indicating interaction with the zeolite surface. acs.org Specifically, bands corresponding to the symmetry-forbidden ν₁ (CC stretching) and symmetric ν₂ (CH stretching) modes in the free molecule became allowed upon adsorption, appearing in pairs at shifted frequencies. acs.org The allowed antisymmetric ν₃ (CH stretching) mode also appeared at a lower wavenumber. acs.org These shifts to lower wavenumbers suggest a weakening of the C≡C and C-H bonds upon adsorption. acs.org The presence of paired bands was attributed to ethyne adsorbed on two inequivalent Cu⁺ adsorption sites within the zeolite. acs.org Population analysis indicated a net charge transfer from the ethyne molecule to the zeolite. acs.org

FTIR spectroscopy is particularly useful for studying adsorption and desorption processes on solid surfaces, providing insights into molecular interactions under different conditions. nih.govbohrium.com While the provided search results focus on ethyne adsorption on zeolites, FTIR is broadly applicable to studying ethyne interactions with various materials, including supported metal catalysts. bohrium.comacs.org The sensitivity and resolution of techniques like Infrared Reflection-Absorption Spectroscopy (IRAS), a form of FTIR, make them suitable for studying interactions between metal substrates and adsorbed molecules, even at low coverages. bohrium.com

Electron Microscopy Techniques for Catalysts in Ethyne Chemistry

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are crucial for characterizing the morphology, size, and dispersion of catalysts used in chemical reactions involving ethyne. These techniques provide real-space images of catalyst structures at high resolution, which is essential for understanding the relationship between catalyst structure and catalytic performance.

In the context of ethyne chemistry, electron microscopy is frequently used to characterize catalysts for reactions such as the selective hydrogenation of ethyne to ethene. For example, TEM has been used to study the dispersion and particle size of palladium (Pd) nanoparticles supported on different materials like Al₂O₃, SiO₂, and MCM-41, used as catalysts for high-concentration ethyne hydrogenation. royalsocietypublishing.org The results showed that catalysts with smaller and more uniformly dispersed Pd particles, such as Pd/MCM-41, exhibited higher ethene yields. royalsocietypublishing.org

Electron microscopy, including Scanning Transmission Electron Microscopy (STEM), is also employed to characterize the structure and morphology of more complex oxide catalysts used in related reactions, such as the oxidative dehydrogenation of ethane (B1197151) (although this is not directly ethyne chemistry, the techniques are relevant to catalyst characterization). rsc.orgrsc.org These studies utilize techniques like High-Angle Annular Dark-Field STEM (HAADF-STEM) and in situ electron tomography to understand the morphology, pore structure, and active sites of the catalysts. rsc.orgrsc.org While direct examples focusing solely on ethyne catalysis using these advanced in situ techniques were not prominently found in the search results, the application of TEM and SEM for characterizing the size, dispersion, and morphology of metal nanoparticles and supports in ethyne-related catalytic processes is well-established.

Photoelectron Spectroscopy in Elucidating Ethyne Ionization and Chemisorption

Photoelectron spectroscopy (PES), including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique that provides information about the electronic structure, ionization energies, and chemical state of molecules, both in the gas phase and adsorbed on surfaces. UPS typically probes valence electrons, while XPS probes core electrons.

Photoelectron spectroscopy has been used to study the ionization of gaseous ethyne and its chemisorption on surfaces. The photoelectron spectrum of gaseous ethyne, induced by UV radiation, shows distinct peaks corresponding to the ionization potentials of its valence orbitals. libretexts.org The fine structure observed in these spectra is due to vibrational excitation in the resulting ions. libretexts.org High-resolution measurements of the C 1s core-level photoelectron spectrum of gaseous ethyne at varying photon energies have been analyzed to study the energy dependence of ionization cross-sections and investigate phenomena like shape resonances. pradeepresearch.org

In chemisorption studies, UPS is a valuable tool for measuring the energy levels of occupied valence electrons of both the adsorbate (ethyne) and the substrate. aip.org Changes in the UPS spectra upon adsorption provide insights into the chemical state and bonding of the adsorbed species. aip.org While direct examples of UPS studies specifically on ethyne chemisorption on various surfaces were not extensively detailed in the provided snippets, the general principles apply. UPS can help identify the chemical nature of the adsorbed species and understand the nature of the bonding interaction by comparing the spectra of the adsorbed molecule to its gas-phase counterpart. aip.org This includes observing shifts in ionization features due to chemical bonding, charge transfer, and screening effects from the substrate. aip.org XPS (also known as ESCA - Electron Spectroscopy for Chemical Analysis) can provide information about the core electron levels, which are sensitive to the chemical environment of the atoms. libretexts.org This makes XPS particularly useful for characterizing the chemical state of carbon atoms in adsorbed ethyne or reaction products on catalyst surfaces. libretexts.org

The combination of PES techniques allows for a comprehensive understanding of the electronic interactions that occur when ethyne interacts with surfaces, which is crucial for understanding chemisorption and catalytic processes.

Polymerization of Acetylene: Academic Research and Material Science Implications

Historical Development of Acetylene (B1199291) Polymerization and Polyacetylene

The history of acetylene polymerization stretches back to the 19th century. Early attempts to polymerize acetylene commenced in 1866 with the pioneering work of Marcelin Berthelot. researchgate.netspringerprofessional.deoup.com These initial endeavors, along with subsequent studies by various scientists, led to the production of a resinous substance that was collectively designated "cuprene" in 1900 by Paul Sabatier. researchgate.netspringerprofessional.deillinois.edu The precise composition and structure of cuprene were subjects of considerable debate, and it did not align with the highly conjugated polyacetylene recognized today. illinois.edu

The first successful synthesis of true linear, conjugated polyacetylene was achieved in 1955 by Giulio Natta. researchgate.netspringerprofessional.deillinois.edu Natta's methodology involved the catalytic polymerization of gaseous acetylene utilizing Ziegler-Natta type catalysts, such as combinations of triethylaluminum (B1256330) and titanium(IV) propoxide, which resulted in a black crystalline polymeric product. illinois.edu

A pivotal advancement occurred in the 1960s through the work of Sakuji Ikeda and Hideki Shirakawa at Tokyo Tech. This led to the serendipitous discovery of polyacetylene films by Shirakawa and Hyung Chick Pyun in Ikeda's laboratory in 1967. oup.comfupress.net This was a crucial development, as prior polymerization methods typically yielded insoluble powders. fupress.net The ability to synthesize polyacetylene as free-standing films was instrumental for further characterization and the subsequent discovery of its electrical conductivity. illinois.edu

The historical significance of polyacetylene was further solidified in 1977 when Hideki Shirakawa, Alan G. MacDiarmid, and Alan J. Heeger demonstrated that these films could attain metallic conductivity upon treatment with oxidizing agents like iodine or arsenic pentafluoride. researchgate.netspringerprofessional.deillinois.edu This groundbreaking research on electrically conductive polymers was recognized with the Nobel Prize in Chemistry in 2000. researchgate.netspringerprofessional.defupress.netwikipedia.org

Mechanisms of Polyacetylene Formation and its Derivatives

Polyacetylene can be synthesized with different structural isomers, primarily cis- and trans-polyacetylene, depending on the specific polymerization conditions, particularly the catalyst system employed and the reaction temperature. wikipedia.orgmdpi.com The polymerization can proceed via distinct mechanistic pathways.

One proposed mechanism is analogous to Ziegler-Natta polymerization, involving the insertion of the alkyne monomer into a metal-carbon bond. mdpi.com This insertion can occur in a cis-fashion, leading to the formation of a cis-polyene backbone. mdpi.com Another mechanism is the metathesis mechanism, which has been extended to acetylene polymerization and involves the formation of a metallacyclobutene intermediate. mdpi.com

Topochemical Polymerization of Crystalline Acetylene under High Pressure

Topochemical polymerization refers to solid-state reactions where the arrangement of monomer molecules within the crystal lattice dictates the structure of the resulting polymer. aip.orgresearchgate.netaip.orgopticsjournal.net Studies have investigated the topochemical polymerization of crystalline acetylene under high pressure conditions. aip.orgresearchgate.netaip.org

Acetylene has been shown to polymerize in the solid state under high pressure and low temperature. acs.org Research indicates that acetylene begins to polymerize in the solid state at a pressure of 12.5 GPa at 77 K, yielding cis-polyacetylene. acs.org Upon warming to 298 K, this polymer can undergo isomerization to the trans form. acs.org

Topochemical reactions are significantly influenced by the intermolecular distances within the crystal lattice. aip.orgresearchgate.netaip.orgopticsjournal.net An empirical observation suggests that for alkynes to undergo bonding at room temperature, the closest intermolecular C⋯C distance in the crystal should reach a threshold of approximately 3 Å. aip.orgresearchgate.netaip.orgopticsjournal.net Computational studies employing methods like Density Functional Theory (DFT) have explored this threshold and the reaction profile for the topochemical polymerization of acetylene under high pressure. aip.orgresearchgate.netaip.org These studies suggest that intermolecular bonding is initiated when an intrinsic threshold distance of 2.3 Å is achieved, with thermal displacement contributing to the observed empirical threshold of around 3 Å at room temperature. aip.orgopticsjournal.net

Plasma Polymerization of Ethyne (B1235809) for Film Deposition

Plasma polymerization is a technique utilized for depositing thin polymer films from gaseous monomers under the influence of a plasma environment. conicet.gov.armdpi.com This method frequently results in the formation of highly crosslinked structures that differ from the linear polymers obtained through conventional chemical synthesis. conicet.gov.ar Plasma polymerization of ethyne (acetylene) has been investigated for the deposition of thin films with tailored properties. conicet.gov.arresearchgate.net